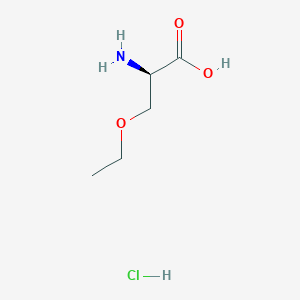

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Description

BenchChem offers high-quality (2R)-2-amino-3-ethoxypropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-3-ethoxypropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-ethoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKWLTYVOFMUAM-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of O-ethyl-D-serine hydrochloride

An In-Depth Technical Guide to O-Ethyl-D-serine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of O-ethyl-D-serine hydrochloride, a specialized derivative of the neuromodulatory amino acid D-serine. The guide is structured to deliver foundational knowledge, including molecular formula and weight, alongside a detailed, field-proven synthesis protocol. It further delves into the scientific rationale behind its application as a research tool in neuroscience, particularly in the study of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.

Core Molecular and Chemical Profile

O-ethyl-D-serine hydrochloride is a synthetic derivative of D-serine, an important endogenous co-agonist of the NMDA receptor. The key structural feature of this compound is the etherification of the hydroxyl group on the serine side chain with an ethyl group. This modification imparts specific steric and electronic properties that make it a valuable tool for probing the structure-activity relationships of the NMDA receptor's glycine binding site. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in experimental settings.

Chemical Formula and Molecular Weight

-

Chemical Formula: C₅H₁₂ClNO₃

-

Molecular Weight: 169.61 g/mol

Physicochemical Data Summary

For clarity and comparative ease, the fundamental physicochemical properties of O-ethyl-D-serine hydrochloride are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-ethoxypropanoic acid hydrochloride |

| Synonyms | O-ethyl-D-serine HCl |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in water (predicted) |

| Chirality | D-enantiomer |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of O-ethyl-D-serine hydrochloride requires a multi-step approach that prioritizes the protection of reactive functional groups to ensure the selective etherification of the side-chain hydroxyl group. The following protocol is based on well-established methods for the O-alkylation of serine derivatives.[1][2][3][4]

Synthetic Strategy Overview

The synthesis commences with the protection of the amino and carboxylic acid functionalities of D-serine. This is followed by the core etherification step and concludes with the removal of the protecting groups and formation of the hydrochloride salt.

Caption: Synthetic workflow for O-ethyl-D-serine hydrochloride.

Detailed Experimental Protocol

Step 1: Protection of D-Serine

-

Expertise & Experience: The amino and carboxyl groups of D-serine are nucleophilic and acidic, respectively, and will interfere with the base-mediated etherification. Therefore, they must be protected. A common and robust protection strategy involves converting the amine to a tert-butyloxycarbonyl (Boc) carbamate and the carboxylic acid to a benzyl ester.

-

Methodology:

-

Suspend D-serine in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and sodium bicarbonate. Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Isolate the N-Boc-D-serine and dissolve it in dimethylformamide (DMF).

-

Add cesium carbonate and benzyl bromide. Stir at room temperature until the esterification is complete.

-

Work up the reaction and purify the resulting N-Boc-D-serine benzyl ester by column chromatography.

-

Step 2: O-Ethylation

-

Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a potent nucleophile that will readily attack an ethylating agent like ethyl iodide. Anhydrous conditions are critical to prevent quenching of the base.

-

Methodology:

-

Dissolve the protected D-serine from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction cautiously with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 3: Deprotection and Salt Formation

-

Expertise & Experience: The Boc group is labile to acid, and trifluoroacetic acid (TFA) is commonly used for its efficient removal. The benzyl ester can be cleaved by catalytic hydrogenation. The final hydrochloride salt is formed by introducing hydrogen chloride.

-

Methodology:

-

Dissolve the O-ethylated product in dichloromethane (DCM).

-

Add trifluoroacetic acid and stir at room temperature until the Boc group is removed.

-

Remove the solvent and TFA under reduced pressure.

-

Dissolve the residue in methanol and add a palladium on carbon (10% Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the benzyl group is cleaved.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting free amino acid in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of hydrogen chloride in diethyl ether to precipitate the O-ethyl-D-serine hydrochloride.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Analytical Characterization

To ensure the identity and purity of the synthesized O-ethyl-D-serine hydrochloride, a suite of analytical techniques should be employed.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the ethyl group and the serine backbone.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric excess of the D-isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Application in Neuroscience Research

The primary application of O-ethyl-D-serine hydrochloride is as a molecular probe to investigate the function of the NMDA receptor, a critical ion channel involved in synaptic plasticity, learning, and memory.

Probing the NMDA Receptor Glycine Binding Site

D-serine is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[5][6][7][8] The binding of both glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit is required for receptor activation.[6][7] O-ethyl-D-serine, with its bulkier ethoxy group in place of the hydroxyl group, can be used to explore the steric tolerance of the glycine binding site. By comparing the binding affinity and functional activity of O-ethyl-D-serine to that of D-serine, researchers can gain insights into the structural requirements for ligand binding and receptor gating.

Caption: O-ethyl-D-serine as a probe for the NMDA receptor.

Structure-Activity Relationship (SAR) Studies

O-ethyl-D-serine is a valuable component of SAR studies aimed at developing novel NMDA receptor modulators. By systematically modifying the structure of D-serine and observing the effects on receptor function, scientists can develop pharmacophores for designing new therapeutic agents for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.

References

- Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)

- The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

- A Practical Strategy for the Chemoselective Synthesis of O-Alkylated Serine and Threonine Derivatives.

- KR102841441B1 - Method for preparing O-substituted serine derivatives - Google P

- D-Serine ethyl ester hydrochloride - Chem-Impex.

- THE SYNTHESIS OF D,L-SERINE BY SELECTIVE REDUCTION OF N-SUBSTITUTED AMINOMALONIC AND CYANOACETIC ESTERS - Canadian Science Publishing.

- New L-Serine Derivative Ligands as Coc

- d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspart

- Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife.

- D-serine regulation of NMDA receptor activity - PubMed.

- D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC - NIH.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. KR102841441B1 - Method for preparing O-substituted serine derivatives - Google Patents [patents.google.com]

- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 7. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2R)-2-amino-3-ethoxypropanoic acid and D-serine: A Comparative Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of (2R)-2-amino-3-ethoxypropanoic acid and its parent amino acid, D-serine. While D-serine is a well-established endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity and neurotransmission, the pharmacological profile of its O-ethylated derivative, (2R)-2-amino-3-ethoxypropanoic acid, remains largely unexplored in publicly available literature. This guide will delve into the structural, chemical, and biological distinctions between these two molecules, offering a theoretical framework and practical methodologies for their synthesis, differentiation, and potential biological evaluation. For drug development professionals and researchers in neuroscience, understanding the nuanced differences imparted by the substitution of a hydroxyl with an ethoxy group is critical for the rational design of novel NMDA receptor modulators.

Introduction: The Significance of D-serine and its Analogs

D-serine, an enantiomer of the proteinogenic amino acid L-serine, has emerged from relative obscurity to become a key player in central nervous system (CNS) function.[1] It is now recognized as a crucial neuromodulator that, along with glutamate, is required for the activation of NMDA receptors.[2][3][4] These receptors are ligand-gated ion channels that are fundamental to synaptic plasticity, learning, and memory.[5] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making the modulation of the NMDA receptor's glycine binding site a promising therapeutic strategy.[6][7][8]

The chemical modification of endogenous ligands is a classic strategy in drug discovery to enhance pharmacokinetic properties, improve target specificity, or alter biological activity. (2R)-2-amino-3-ethoxypropanoic acid, the O-ethyl ether of D-serine, represents a simple yet potentially impactful modification. The replacement of the polar hydroxyl group with a more lipophilic ethoxy group can be expected to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which in turn could influence its binding affinity for the NMDA receptor and its overall pharmacological profile.

This guide will provide a comprehensive comparison of these two molecules, starting with their fundamental chemical and physical properties, and extending to proposed methods for their synthesis and analytical differentiation. We will also explore the anticipated biological consequences of this structural modification, providing a foundation for future research into the therapeutic potential of D-serine ethers.

Structural and Physicochemical Properties

The core difference between D-serine and (2R)-2-amino-3-ethoxypropanoic acid lies in the substitution at the C3 position. This seemingly minor change from a hydroxyl to an ethoxy group introduces significant alterations to the molecule's physicochemical properties.

| Property | D-serine | (2R)-2-amino-3-ethoxypropanoic acid | Key Differences & Implications |

| Chemical Formula | C₃H₇NO₃ | C₅H₁₁NO₃ | Increased carbon and hydrogen content in the ethoxy derivative. |

| Molecular Weight | 105.09 g/mol | 133.15 g/mol [9] | A difference of 28.06 g/mol , which is readily distinguishable by mass spectrometry. |

| Structure | A primary alcohol | An ether | The hydroxyl group in D-serine can act as both a hydrogen bond donor and acceptor. The ether oxygen in the ethoxy derivative can only act as a hydrogen bond acceptor. This has significant implications for receptor binding and solubility. |

| Polarity | High | Moderate | The ethoxy group is less polar than the hydroxyl group, which may increase lipophilicity and potentially enhance blood-brain barrier permeability. |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only | The loss of the hydrogen bond donating ability could significantly alter the binding interactions with the NMDA receptor's glycine site. |

Diagram: Chemical Structures

Caption: Chemical structures of D-serine and (2R)-2-amino-3-ethoxypropanoic acid.

Synthesis Strategies

The synthesis of D-serine is well-established, with commercial availability for both the D- and L-enantiomers. The synthesis of (2R)-2-amino-3-ethoxypropanoic acid, while not as commonly described, can be approached through the O-alkylation of a suitably protected D-serine derivative.

Synthesis of D-serine

Industrially, L-serine is often produced via fermentation. D-serine can then be synthesized from L-serine using serine racemase.[10] Chemical synthesis routes are also available, often starting from commercially available chiral precursors.

Proposed Synthesis of (2R)-2-amino-3-ethoxypropanoic acid

A common strategy for the synthesis of O-alkylated amino acids involves the protection of the amino and carboxyl groups, followed by alkylation of the hydroxyl group, and subsequent deprotection.

Experimental Workflow: Synthesis of (2R)-2-amino-3-ethoxypropanoic acid

Caption: Proposed synthetic route for (2R)-2-amino-3-ethoxypropanoic acid from D-serine.

Step-by-Step Protocol (Conceptual):

-

Protection of D-serine:

-

The amino group of D-serine can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

The carboxyl group can be esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.

-

-

O-Alkylation:

-

The protected D-serine derivative is then treated with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., tetrahydrofuran, THF). The base deprotonates the hydroxyl group, forming an alkoxide that then undergoes nucleophilic substitution with the ethylating agent.

-

-

Deprotection:

-

The protecting groups are subsequently removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA).

-

The methyl ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.

-

This general approach allows for the synthesis of various O-alkylated serine derivatives by choosing the appropriate alkylating agent.[11]

Analytical Differentiation

Distinguishing between D-serine and its ethoxy derivative, as well as their respective enantiomers, requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating these compounds.

4.1.1. Chiral HPLC for Enantiomeric Separation

To separate D- and L-serine, or the enantiomers of 2-amino-3-ethoxypropanoic acid, chiral HPLC is necessary. This can be achieved through two primary approaches:

-

Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Crown ether-based and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[12][13][14]

-

Indirect Method: Involves pre-column derivatization with a chiral reagent (e.g., Marfey's reagent, o-phthalaldehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[6][15] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[16]

Experimental Protocol: Chiral Separation by Pre-column Derivatization with OPA/N-acetyl-L-cysteine

-

Reagent Preparation:

-

Prepare a borate buffer (e.g., 0.1 M, pH 9.5).

-

Prepare a solution of OPA in methanol (e.g., 10 mg/mL).

-

Prepare a solution of N-acetyl-L-cysteine in the borate buffer (e.g., 10 mg/mL).

-

The derivatizing reagent is a mixture of the OPA and N-acetyl-L-cysteine solutions in the borate buffer.

-

-

Derivatization:

-

Mix the amino acid sample (or standard) with the derivatizing reagent.

-

Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection.

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (~337 nm).

-

This method allows for the quantification of both D- and L-serine in a single run. A similar approach can be optimized for the separation of the enantiomers of (2R)-2-amino-3-ethoxypropanoic acid.

Spectroscopic Methods

Spectroscopic techniques provide definitive structural confirmation and are essential for distinguishing between the two compounds.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for differentiating D-serine from its ethoxy derivative.

-

¹H NMR:

-

(2R)-2-amino-3-ethoxypropanoic acid will exhibit characteristic signals for the ethyl group: a triplet around 1.2 ppm (–CH₃) and a quartet around 3.5 ppm (–O–CH₂–).

-

D-serine will show signals for the protons on the carbon bearing the hydroxyl group, which will be absent in the ethoxy derivative. The proton of the hydroxyl group itself may be observable, often as a broad singlet, depending on the solvent and concentration.[2][17]

-

-

¹³C NMR:

-

The ethoxy derivative will have two additional carbon signals corresponding to the ethyl group (typically around 15 ppm for the –CH₃ and 66 ppm for the –O–CH₂–).

-

The chemical shift of the C3 carbon will also differ significantly between the two compounds due to the change in the attached group (hydroxyl vs. ethoxy).

-

4.2.2. Mass Spectrometry (MS)

Mass spectrometry can readily distinguish between the two molecules based on their different molecular weights.

-

Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺) will differ by 28.06 Da.

-

Fragmentation Pattern: The fragmentation patterns will also be distinct. Ethers often undergo α-cleavage (cleavage of the C-C bond next to the oxygen).[3][18] For (2R)-2-amino-3-ethoxypropanoic acid, this could lead to the loss of an ethyl radical. Alcohols like D-serine can undergo dehydration (loss of H₂O). The fragmentation of the amino acid backbone (e.g., loss of the carboxyl group) will also be observed.[9]

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate the two compounds based on the vibrational modes of the hydroxyl and ethoxy groups.

-

D-serine: Will show a broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group.

-

(2R)-2-amino-3-ethoxypropanoic acid: This broad O-H band will be absent. Instead, characteristic C-O-C stretching vibrations for the ether linkage will be present, typically in the 1000-1200 cm⁻¹ region.[19]

Biological Activity and Implications for Drug Development

The primary biological target of D-serine is the glycine binding site on the GluN1 subunit of the NMDA receptor.[20] The binding of a co-agonist to this site is a prerequisite for receptor activation by glutamate.

Diagram: NMDA Receptor Activation

Caption: Simplified model of NMDA receptor activation requiring both glutamate and a co-agonist.

The replacement of the hydroxyl group of D-serine with an ethoxy group is likely to have a significant impact on its ability to act as an NMDA receptor agonist. The hydroxyl group is thought to form crucial hydrogen bonds within the binding pocket of the GluN1 subunit. The loss of the hydrogen bond donating ability of the side chain in (2R)-2-amino-3-ethoxypropanoic acid could substantially reduce its binding affinity and efficacy.

However, the increased lipophilicity of the ethoxy derivative could lead to improved pharmacokinetic properties, such as increased oral bioavailability and enhanced penetration of the blood-brain barrier. This trade-off between potentially reduced potency and improved drug-like properties is a central theme in medicinal chemistry.

It is also possible that (2R)-2-amino-3-ethoxypropanoic acid could act as a partial agonist or even an antagonist at the glycine binding site. A partial agonist would bind to the receptor but elicit a submaximal response compared to a full agonist like D-serine. An antagonist would bind to the receptor but produce no functional response, thereby blocking the action of endogenous agonists.

Further research, including in vitro binding assays and electrophysiological studies on expressed NMDA receptors, is necessary to elucidate the precise pharmacological profile of (2R)-2-amino-3-ethoxypropanoic acid.[20][21]

Conclusion and Future Directions

(2R)-2-amino-3-ethoxypropanoic acid represents an intriguing, yet understudied, analog of the important neuromodulator D-serine. The structural modification from a hydroxyl to an ethoxy group imparts significant changes in physicochemical properties that are predicted to alter its biological activity. This guide has provided a comprehensive overview of the key differences between these two molecules and has outlined practical strategies for their synthesis and analytical differentiation.

For researchers and drug development professionals, the exploration of D-serine ethers like (2R)-2-amino-3-ethoxypropanoic acid offers a potential avenue for the development of novel NMDA receptor modulators with improved pharmacokinetic profiles. Future studies should focus on the synthesis and in-depth pharmacological characterization of this and other O-alkylated D-serine derivatives to fully understand their therapeutic potential. The methodologies presented herein provide a solid foundation for such investigations.

References

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

-

Separation and detection of D-/L-serine by conventional HPLC. PMC. [Link]

-

Analyses of amino acids, Enantiomeric purity. CAT. [Link]

-

Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research (IJAR). [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

-

A Practical Strategy for the Chemoselective Synthesis of O-Alkylated Serine and Threonine Derivatives. ResearchGate. [Link]

-

Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. [Link]

-

How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]

- Synthesis method of O-methyl-D-serine.

-

Graphviz. Wikipedia. [Link]

-

Synthesis of O-benzyl-L-serine. Supporting Information. [Link]

-

Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]

-

1H NMR pattern recognition and 31P NMR studies with d-Serine in rat urine and kidney, time- and dose-related metabolic effects. PubMed. [Link]

-

Showing Compound D-Serine (FDB023164). FooDB. [Link]

-

Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Molecule-Visualiser. GitHub. [Link]

-

Synthesis of Unnatural Amino Acids from Serine Derivatives by β-Fragmentation of Primary Alkoxyl Radicals. The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Serine. Wikipedia. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]

-

Discovery of ( R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed. [Link]

-

d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. PNAS. [Link]

-

FTIR Analysis of Protein Structure. [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

-

3-(2-Aminoethoxy)propanoic acid. PubChem. [Link]

-

D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife. [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

-

MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

A randomized, double-blind, placebo-controlled comparison study of sarcosine (N-methylglycine) and D-serine add-on treatment for schizophrenia. PubMed. [Link]

-

D-Serine. SpectraBase. [Link]

-

D-Serine: A Cross Species Review of Safety. Frontiers. [Link]

-

Ethoxy Groups on ZrO2, CuO, CuO/ZrO2 Al2O3, Ga2O3, SiO2 and NiO: Formation and Reactivity. PMC. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. [Link]

-

d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. [Link]

-

NMDA receptor. Wikipedia. [Link]

-

Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. [Link]

-

Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]

-

D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 6. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]

- 7. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Serine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. 1H NMR pattern recognition and 31P NMR studies with d-Serine in rat urine and kidney, time- and dose-related metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Ethoxy Groups on ZrO2, CuO, CuO/ZrO2 Al2O3, Ga2O3, SiO2 and NiO: Formation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Physicochemical Landscape of O-Ethyl-D-Serine HCl: A Guide to pKa Values for Advanced Drug Development

An in-depth technical guide or whitepaper on the core.

Abstract

Modified amino acids are foundational to modern peptide-based therapeutics and drug discovery. O-ethyl-D-serine, a derivative of the natural amino acid D-serine, presents unique structural and electronic properties that can be leveraged to enhance peptide stability, conformation, and biological activity. A precise understanding of its ionization behavior, quantified by its pKa values, is not merely an academic exercise but a critical prerequisite for successful drug development. It governs everything from solid-phase peptide synthesis (SPPS) coupling strategies to the formulation of the final active pharmaceutical ingredient (API) and its pharmacokinetic profile. This guide provides a comprehensive framework for understanding, estimating, and experimentally determining the pKa values of the α-carboxyl and α-amino groups of O-ethyl-D-serine hydrochloride. We will delve into the theoretical underpinnings of how O-ethylation influences these values compared to the parent D-serine and provide a detailed, field-proven protocol for their empirical determination via potentiometric titration.

Introduction: The Critical Role of pKa in a Molecule's Identity

The pKa value, the negative logarithm of the acid dissociation constant (Ka), defines the protonation state of a functional group at a given pH. For an amino acid derivative like O-ethyl-D-serine, two pKa values are of primary interest:

-

pKa₁ (α-carboxyl group): This value dictates the pH at which the carboxylic acid (-COOH) group deprotonates to its conjugate base, the carboxylate (-COO⁻) form. This is crucial for solubility, metal chelation, and interactions with positively charged residues or receptors.

-

pKa₂ (α-amino group): This value determines the pH at which the protonated amine (-NH₃⁺) deprotonates to the neutral amine (-NH₂). This is fundamental to peptide bond formation chemistry and the overall charge of a peptide at physiological pH (around 7.4), which in turn influences cell permeability and target binding.

Theoretical Estimation: The Inductive Effect of O-Ethylation

To form a hypothesis, we can start with the known pKa values of the parent amino acid, D-serine, and consider the electronic effect of substituting the hydroxyl proton with an ethyl group.

The primary influence of the O-ethyl group is its electron-donating inductive effect (+I) . The ethyl group is more electron-donating than the hydrogen atom it replaces on the side-chain oxygen. This effect propagates through the sigma bonds of the molecule, subtly increasing the electron density around the α-carbon.

-

Effect on the α-carboxyl group (pKa₁): The increased electron density from the ethyl group's +I effect will slightly destabilize the carboxylate anion (-COO⁻) that forms upon deprotonation. A less stable conjugate base corresponds to a weaker acid. Consequently, we can predict that the pKa of the carboxyl group in O-ethyl-D-serine will be slightly higher than that of D-serine.

-

Effect on the α-amino group (pKa₂): The same electron-donating effect increases the electron density on the α-amino group. This makes the lone pair of electrons on the nitrogen more available to accept and hold a proton, thereby increasing its basicity. A more basic amino group is a weaker acid, meaning its conjugate acid (-NH₃⁺) will be less likely to donate its proton. Therefore, we predict that the pKa of the amino group will also be slightly higher than that of D-serine.

The table below summarizes this estimation, using the established values for D-serine as a baseline.

| Amino Acid | Functional Group | Known/Estimated pKa | Rationale for Estimation |

| D-Serine | α-carboxyl | ~2.19 | Baseline literature value. |

| α-amino | ~9.21 | Baseline literature value. | |

| O-Ethyl-D-Serine HCl | α-carboxyl | Est. ~2.2 - 2.4 | The +I effect of the O-ethyl group slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa). |

| α-amino | Est. ~9.3 - 9.5 | The +I effect of the O-ethyl group increases electron density on the nitrogen, making it more basic (higher pKa). |

Disclaimer: These are theoretical estimations. For all GMP and research applications, these values must be confirmed experimentally.

Experimental Determination: A Protocol for Potentiometric Titration

Potentiometric titration is the gold-standard method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values.

Principle of the Method

O-ethyl-D-serine hydrochloride is provided as a salt, meaning the amino group is protonated (-NH₃⁺) and the carboxyl group is in its acidic form (-COOH). The titration with a strong base (e.g., NaOH) will proceed in two distinct stages:

-

Titration of the α-carboxyl group: -COOH + OH⁻ → -COO⁻ + H₂O

-

Titration of the α-amino group: -NH₃⁺ + OH⁻ → -NH₂ + H₂O

The midpoint of the first buffer region (where [-COOH] = [-COO⁻]) corresponds to pKa₁, and the midpoint of the second buffer region (where [-NH₃⁺] = [-NH₂]) corresponds to pKa₂.

Detailed Experimental Protocol

Materials and Equipment:

-

O-ethyl-D-serine HCl (accurately weighed)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

-

Magnetic stirrer and stir bar

-

Class A 25 mL or 50 mL burette

-

Beaker (100 mL or 150 mL)

-

Argon or Nitrogen gas supply (optional, to prevent CO₂ absorption)

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of O-ethyl-D-serine HCl and dissolve it in 50 mL of CO₂-free deionized water in a beaker. Add a magnetic stir bar.

-

Initial State: If desired for a full curve, the fully protonated state can be ensured by adding a known excess of 0.1 M HCl and then back-titrating. For simplicity, we describe a direct titration from the hydrochloride salt.

-

Titration Execution:

-

Immerse the calibrated pH electrode in the sample solution. Allow for gentle, continuous stirring. To prevent CO₂ from dissolving into the basic solution and forming carbonic acid, a gentle stream of an inert gas like argon can be passed over the surface of the liquid.

-

Record the initial pH.

-

Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Reduce the increment size significantly when you approach the buffer regions (flatter parts of the curve) and equivalence points (steepest parts of the curve) to capture these features accurately.

-

Continue the titration until the pH is well above the expected pKa₂, for instance, up to pH 11 or 12.

-

-

Data Analysis:

-

Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). You should observe two distinct buffer regions.

-

Determine Equivalence Points (EP): The equivalence points are the points of maximum slope on the titration curve. These are most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peaks of this derivative plot correspond to the equivalence points, EP₁ and EP₂.

-

Calculate pKa Values:

-

The volume of NaOH required to reach the first equivalence point is V_EP₁. The volume of NaOH needed to deprotonate half of the carboxyl groups is V_EP₁ / 2. The pH at this volume is pKa₁.

-

The volume of NaOH to reach the second equivalence point is V_EP₂. The volume corresponding to the half-titration point of the amino group is (V_EP₁ + V_EP₂) / 2. The pH at this volume is pKa₂.

-

-

Self-Validation and Trustworthiness

-

Standardized Reagents: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration. Use a high-quality, standardized NaOH solution.

-

Temperature Control: pKa values are temperature-dependent. Perform all measurements at a constant, recorded temperature (e.g., 25 °C).

-

Replicates: Perform the titration in triplicate to ensure reproducibility and report the mean and standard deviation of the pKa values.

-

Ionic Strength: The ionic strength of the solution can influence pKa values. For highly precise work, consider performing the titration in a solution of constant ionic strength by adding a background electrolyte like KCl.

Conclusion

A thorough understanding and empirical validation of the pKa values of O-ethyl-D-serine HCl are indispensable for its effective application in research and drug development. While theoretical estimations based on the inductive effects of the O-ethyl group provide a valuable starting hypothesis—predicting a slight increase in both pKa₁ and pKa₂ compared to D-serine—they cannot replace precise experimental data. The detailed potentiometric titration protocol provided in this guide offers a robust and reliable method for determining these critical physicochemical parameters. By adhering to this self-validating system, researchers can ensure the scientific integrity of their work, enabling more predictable outcomes in peptide synthesis, formulation development, and biochemical assays.

References

-

PubChem. Serine. National Center for Biotechnology Information. [Link]

CAS number and identifiers for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride

The following technical guide details the identification, physicochemical properties, and synthesis workflows for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride (also known as O-Ethyl-D-serine HCl).

Content Type: Technical Whitepaper & Protocol Guide Subject: Chemical Identification, Properties, and Synthesis of CAS 1807912-09-9[1]

Executive Summary & Core Identifiers

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride is a non-proteinogenic amino acid derivative.[1] Structurally, it is the ethyl ether of D-serine. Unlike its L-isomer, which serves as a standard chiral building block, the D-isomer (O-Ethyl-D-serine) is frequently investigated for its role in modulating N-methyl-D-aspartate (NMDA) receptors and as a proteolysis-resistant residue in peptidomimetic drug design.

The hydrochloride salt form is preferred in research and formulation due to its enhanced stability, crystallinity, and water solubility compared to the zwitterionic free base.

Chemical Identity Table[2]

| Identifier Type | Designation |

| Chemical Name | (2R)-2-amino-3-ethoxypropanoic acid hydrochloride |

| Common Synonyms | O-Ethyl-D-serine HCl; H-D-Ser(Et)-OH[1]·HCl |

| CAS Number (HCl Salt) | 1807912-09-9 |

| CAS Number (Free Base) | 300583-47-5 |

| Molecular Formula | C₅H₁₁NO₃[2] · HCl |

| Molecular Weight | 169.61 g/mol |

| Chirality | D-Configuration (R-enantiomer) |

| MDL Number | MFCD28965823 (varies by vendor, verify via CAS) |

| SMILES (Free Base) | CCOP(=O)(O)CC(=O)O (Note: Generic ether representation) Correct Isomeric: CCOO)CN (Check connectivity: CCO CC(=O)O) Valid SMILES: CCO CC(=O)O (for D-isomer) |

Structural Visualization

The following diagram illustrates the connectivity and stereochemistry of the molecule.

[6]

Physicochemical Properties & Stability

Understanding the physical behavior of this compound is critical for assay development and storage.

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).

-

Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in desiccated conditions to prevent hydrolysis or clumping.

-

pKa Values (Approximate):

- -COOH: ~2.2

- -NH₃⁺: ~9.1

-

Stability: Stable under standard laboratory conditions (4°C or -20°C). Avoid prolonged exposure to strong bases, which may cause racemization at the

-carbon or

Synthesis & Manufacturing Protocol

Synthesizing O-alkylated serine derivatives, particularly in the D-configuration, presents a specific challenge: prevention of racemization and suppression of

Recommended Synthetic Route: Phase Transfer Alkylation

This protocol utilizes a protected D-serine precursor to ensure stereochemical integrity.

Prerequisites:

-

Starting Material:

-Trityl-D-serine methyl ester (or -

Reagents: Ethyl Iodide (EtI), Silver Oxide (

) or Sodium Hydride ( -

Solvent: DMF (Anhydrous).

Workflow Diagram

Detailed Protocol Steps

Step 1: Protection (If starting from free D-Serine)

To prevent N-alkylation, the amine must be protected. The Trityl (Trt) group is superior to Boc for preventing racemization because its bulk shields the

-

Reaction: React D-Serine methyl ester with Trityl Chloride (Trt-Cl) and TEA in DCM.

Step 2: O-Alkylation (The Critical Step)

-

Method A (Mild - Preferred): Dissolve

-Trt-D-Ser-OMe in dry DMF. Add excess Ethyl Iodide (5 eq) and Silver Oxide (-

Why:

acts as a mild base that promotes alkylation without sufficiently high basicity to deprotonate the

-

-

Method B (Strong Base): Use

in DMF at 0°C.-

Warning: Strict temperature control is required. If the temperature rises,

-elimination (forming the dehydro-alanine derivative) becomes the dominant pathway.

-

Step 3: Deprotection & Salt Formation

-

Hydrolysis: Treat the intermediate with LiOH in THF/Water to remove the methyl ester.

-

Acidolysis: Treat the

-protected acid with 4M HCl in Dioxane. This removes the Trityl/Boc group and simultaneously forms the hydrochloride salt. -

Purification: Precipitate the final product using cold diethyl ether. Recrystallize from Ethanol/Water if necessary to achieve >98% enantiomeric excess (ee).

Analytical Validation (QC)

To certify the identity of CAS 1807912-09-9, the following analytical criteria must be met.

| Test | Acceptance Criteria | Notes |

| 1H NMR (D₂O) | Confirm ethyl group signals and intact | |

| Mass Spectrometry | Corresponds to free base mass (133.07 + 1). | |

| Chiral HPLC | > 98% ee | Use Crownpak CR(+) or Chiralpak ZWIX column. |

| Chloride Content | 19.0% ± 1.0% | Theoretical Cl content for mono-HCl salt. |

Self-Validating Check:

If the 1H NMR shows a pair of doublets around 5.5–6.0 ppm,

Applications in Drug Development

-

NMDA Receptor Modulation: D-Serine is a co-agonist at the glycine site of the NMDA receptor. The O-ethyl analog serves as a probe to study steric tolerance at this binding site [2].

-

Peptide Stability: Incorporating O-ethyl-D-serine into peptide drugs increases resistance to enzymatic degradation (proteolysis) due to the non-natural D-configuration and the ether side chain, which mimics Serine but lacks the hydrogen-bond donating capability of the hydroxyl group.

References

- Federsel, H. J., et al. "State-of-the-art in the synthesis of chiral amino acids." Chemical Reviews, 2012.

-

Mothet, J. P., et al. "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences, 2000. Link

-

PubChem Compound Summary. "(2R)-2-amino-3-ethoxypropanoic acid hydrochloride."[1] National Center for Biotechnology Information. Accessed 2025.[3] Link

- BidePharm & BLDPharm Catalogs. "Product Analysis: CAS 1807912-09-9.

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of O-Ethyl-D-Serine Containing Peptides

Abstract & Strategic Significance

The incorporation of O-ethyl-D-serine (D-Ser(Et)) into peptide sequences represents a sophisticated strategy in peptidomimetic drug design. Unlike native L-serine, this non-canonical amino acid (NCAA) offers two distinct pharmacological advantages:

-

Metabolic Stability: The D-configuration confers resistance to endogenous proteolytic enzymes.

-

Side-Chain Modulation: The ethyl ether moiety masks the hydroxyl proton donor capability while retaining acceptor potential, simultaneously increasing local hydrophobicity and steric bulk compared to native serine.

This guide details the specific SPPS protocols required to incorporate Fmoc-D-Ser(Et)-OH. Unlike standard amino acids, this residue presents unique challenges regarding enantiomeric purity (racemization) and

Critical Chemical Considerations

The Building Block

-

Reagent: Fmoc-O-ethyl-D-serine (Fmoc-D-Ser(Et)-OH).

-

Stability Profile: The O-ethyl ether linkage is acid-stable . Unlike O-tBu (which is removed during TFA cleavage), the ethyl group remains on the final peptide.

-

Racemization Risk: High. D-amino acids are prone to converting to L-isomers during activation, particularly if base-mediated activation (e.g., HATU/DIEA) is prolonged.

- -Elimination Risk: Moderate. The presence of the electron-withdrawing Fmoc group and the basic conditions of deprotection (piperidine) can trigger the elimination of ethanol, forming a dehydroalanine (ΔAla) impurity.

Reagent Selection Matrix

| Component | Recommendation | Scientific Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Highly acid-sensitive loading prevents racemization of the C-terminal residue (if D-Ser(Et) is C-term). Minimizes diketopiperazine formation.[1] |

| Coupling Reagent | DIC / Oxyma Pure | CRITICAL: Avoids tertiary bases (DIEA/NMM) during activation, significantly reducing the risk of D→L racemization compared to HATU/HBTU. |

| Deprotection | 20% Piperidine + 0.1M HOBt | HOBt suppresses aspartimide formation and potential |

| Cleavage | TFA / TIS / H2O (95:2.5:2.5) | Standard cocktail. The O-ethyl ether is stable to high-concentration TFA. |

Experimental Protocol

Phase 1: Resin Preparation & Loading

Target: 0.1 mmol scale.[2] Resin: 2-Chlorotrityl Chloride (Loading ~1.6 mmol/g).

-

Swelling: Weigh 100 mg resin into a fritted syringe reactor. Swell in dry DCM (3 mL) for 20 min. Drain.

-

Loading (First Residue):

-

Dissolve 0.1 mmol Fmoc-AA-OH in 2 mL dry DCM.

-

Add 4.0 eq. DIEA (relative to AA).

-

Add solution to resin; agitate for 1 hour.[2]

-

Note: If loading D-Ser(Et) as the first residue, ensure reaction time does not exceed 60 min to prevent racemization.

-

-

Capping: Add 1 mL MeOH to the reaction mixture (active species quenching). Agitate 15 min. Drain and wash (3x DCM, 3x DMF).

Phase 2: Chain Elongation (The D-Ser(Et) Cycle)

This cycle applies specifically when coupling Fmoc-D-Ser(Et)-OH .

Step A: Fmoc Deprotection

-

Add 20% Piperidine/DMF (containing 0.1M HOBt) to resin.

-

Agitate for 3 minutes . Drain.

-

Add fresh Deprotection Solution. Agitate for 7 minutes . Drain.

-

Optimization: Do not exceed 15 minutes total exposure to minimize

-elimination risk.

-

-

Wash extensively: DMF (5x), DCM (3x), DMF (3x).

Step B: Activation & Coupling (Low-Racemization Protocol)

Stoichiometry: 3.0 eq. AA / 3.0 eq.[3] DIC / 3.0 eq. Oxyma Pure.[4]

-

Pre-activation:

-

In a small vial, dissolve Fmoc-D-Ser(Et)-OH (3 eq.) and Oxyma Pure (3 eq.) in minimal DMF (~1.5 mL).

-

Add DIC (3 eq.).[5]

-

Wait exactly 2 minutes for the active ester to form. (Solution may turn yellow/orange).

-

-

Coupling:

-

Monitoring:

-

Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

If positive (incomplete), do not use base-mediated recoupling. Perform a second coupling with fresh DIC/Oxyma.

-

Phase 3: Cleavage & Isolation

-

Wash resin with DCM (5x) to remove all DMF traces. Dry under N2 flow.

-

Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

-

Add 3 mL cocktail to resin. Agitate 2 hours.

-

Precipitate filtrate into cold diethyl ether (-20°C). Centrifuge, decant, and lyophilize.

Quality Control & Troubleshooting

Analytical Validation

-

LC-MS: Look for the parent mass.

-

Expected: Mass of peptide with Ser(Et).

- -Elimination Impurity: Mass - 46 Da (Loss of Ethanol). If observed, reduce piperidine time in future runs.

-

-

Chiral Chromatography: To verify D-configuration retention, hydrolyze a small aliquot (6N HCl, 110°C, 24h) and analyze via Marfey’s method or Chiral HPLC against authentic D-Ser and L-Ser standards.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating D-Ser(Et) to ensure high fidelity.

Caption: Logic flow for incorporating Fmoc-D-Ser(Et)-OH, highlighting the divergence from standard HBTU/DIEA coupling to a base-free DIC/Oxyma protocol to prevent racemization.

References

-

Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of ether stability in SPPS).

-

El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

-

Bachem Technical Library.Racemization in Peptide Synthesis. (Industry standard guidelines for D-amino acid handling).

-

Coin, I., et al. (2007).Solid-phase synthesis of O-linked glycopeptides. Nature Protocols, 2, 3247–3256. (Provides mechanistic insights into

-elimination risks in substituted serines).

Sources

Application Notes and Protocols: Methods for Removing Hydrochloride Salt from O-ethyl-D-serine

Introduction

O-ethyl-D-serine is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. It is frequently synthesized and isolated as a hydrochloride salt to enhance its stability and crystallinity. However, for subsequent synthetic transformations, particularly those involving nucleophilic reactions or base-sensitive reagents, the presence of the hydrochloride salt is often detrimental. Therefore, the efficient and quantitative removal of the hydrochloride salt to yield the free base of O-ethyl-D-serine is a critical step in its utilization.

This comprehensive guide provides detailed application notes and protocols for several established methods for the removal of the hydrochloride salt from O-ethyl-D-serine. The selection of the most appropriate method depends on factors such as the scale of the reaction, the desired purity of the final product, the available equipment, and the cost of reagents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical execution of these essential laboratory techniques.

Method 1: Neutralization and Liquid-Liquid Extraction

This is a classic and widely used method for the liberation of free amines from their hydrochloride salts.[1] The principle lies in the neutralization of the acidic hydrochloride with a suitable base, followed by the extraction of the liberated, more organic-soluble free amine into an immiscible organic solvent.

Causality Behind Experimental Choices

The choice of base is critical. A weak inorganic base like sodium bicarbonate is often preferred as it is inexpensive and the resulting inorganic salts are highly soluble in the aqueous phase and insoluble in the organic phase, simplifying the separation.[1] The selection of the extraction solvent is dictated by the solubility of the free O-ethyl-D-serine and its immiscibility with water. Dichloromethane (DCM) is a common choice due to its excellent solvating power for many organic compounds and its relatively low boiling point, which facilitates its removal.[1]

Experimental Protocol

-

Dissolution: Dissolve O-ethyl-D-serine hydrochloride (1.0 eq) in deionized water to a concentration of approximately 0.5-1.0 M.

-

Neutralization: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH of the aqueous solution with a pH meter or pH paper, continuing the addition until the pH is between 8 and 9. Effervescence (release of CO₂) will be observed.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 2 volumes of the initial aqueous solution). For example, if you started with 10 mL of the aqueous solution, extract with three 20 mL portions of DCM. After each extraction, allow the layers to separate completely and drain the lower organic layer.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 30 minutes to remove residual water.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue will be the O-ethyl-D-serine free base.

Data Presentation

| Parameter | Value |

| Starting Material | O-ethyl-D-serine hydrochloride |

| Base | Saturated Sodium Bicarbonate |

| Extraction Solvent | Dichloromethane |

| pH Endpoint | 8-9 |

| Typical Yield | >95% |

Workflow Diagram

Caption: Workflow for Neutralization and Extraction.

Method 2: Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for desalting and purifying charged molecules like amino acids and their derivatives.[2][3][4] This method can provide very pure product, free of inorganic salts. Both cation and anion exchange resins can be utilized.

Cation-Exchange Chromatography

In this approach, the positively charged O-ethyl-D-serine cation binds to a negatively charged cation-exchange resin, while the chloride anions pass through. The free base is then eluted with a basic solution.

Experimental Protocol

-

Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) in deionized water. Pack the resin into a chromatography column and wash sequentially with 1 M NaOH, deionized water until the eluent is neutral, 1 M HCl, and finally with deionized water until the eluent is neutral.

-

Sample Loading: Dissolve the O-ethyl-D-serine hydrochloride in a minimum amount of deionized water and apply it to the top of the prepared column.

-

Washing: Elute the column with deionized water to wash away the chloride ions. Monitor the eluent with a silver nitrate test (a white precipitate of AgCl will form in the presence of chloride). Continue washing until the test is negative.

-

Elution: Elute the O-ethyl-D-serine from the resin with a dilute aqueous solution of a volatile base, such as 2% ammonium hydroxide.

-

Isolation: Collect the fractions containing the product (which can be identified by thin-layer chromatography). Combine the product-containing fractions and remove the water and excess ammonium hydroxide by lyophilization (freeze-drying) or rotary evaporation to yield the pure O-ethyl-D-serine free base.[5][6][7][8]

Anion-Exchange Chromatography

Here, the chloride anions are exchanged for hydroxide ions on a basic anion-exchange resin. The hydroxide ions then neutralize the protonated amine of the O-ethyl-D-serine.

Experimental Protocol

-

Resin Preparation: Prepare a strongly basic anion-exchange resin (e.g., Dowex 1X8) in the hydroxide form by washing the resin with 1 M NaOH, followed by deionized water until the eluent is neutral.

-

Sample Loading: Dissolve the O-ethyl-D-serine hydrochloride in deionized water and pass the solution through the column.

-

Elution and Isolation: The eluent will contain the O-ethyl-D-serine free base. Collect the eluent and remove the water by lyophilization or rotary evaporation.

Data Presentation

| Parameter | Cation-Exchange | Anion-Exchange |

| Resin Type | Strongly Acidic (e.g., Dowex 50WX8) | Strongly Basic (e.g., Dowex 1X8) |

| Eluent for Product | Dilute Ammonium Hydroxide | Deionized Water |

| Key Advantage | High Purity | Simpler Elution |

| Typical Yield | >90% | >90% |

Workflow Diagram

Caption: Cation and Anion-Exchange Chromatography Workflows.

Method 3: Use of Zinc Dust

A less common but effective method for the deprotonation of hydrochloride salts of amino acid esters and peptides involves the use of activated zinc dust.[9][10] This method is advantageous as it avoids the use of a tertiary base, which can sometimes lead to side reactions. The reaction is neat and quantitative, and the free amino peptide esters can be isolated in good yield and purity.[9][10]

Causality Behind Experimental Choices

Zinc is a reducing agent, and in this context, it is believed to facilitate the deprotonation. The activation of zinc dust with HCl is crucial to remove any passivating oxide layer and increase its surface area and reactivity. Tetrahydrofuran (THF) is a suitable solvent as it is relatively non-polar and can dissolve the amino acid ester hydrochloride to some extent.

Experimental Protocol

-

Zinc Activation: Activate commercial zinc dust by treating it with 1N HCl, followed by thorough washing with water and acetone, and then drying.[9]

-

Deprotonation: To a suspension of O-ethyl-D-serine hydrochloride (1 mmol) in THF (10 mL), add the activated zinc dust (100 mg) in one portion.

-

Reaction: Stir the mixture for 5-10 minutes at room temperature.

-

Isolation: After the reaction is complete (monitor by TLC), filter the mixture to remove the zinc dust. Evaporate the filtrate in vacuo and precipitate the product using dry ether to obtain the O-ethyl-D-serine free base as a crystalline solid.[9]

Data Presentation

| Parameter | Value |

| Reagent | Activated Zinc Dust |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 5-10 minutes |

| Work-up | Filtration and Precipitation |

| Typical Yield | Good to Excellent |

Method 4: Lyophilization with a Volatile Base

This method is particularly useful when other methods are not suitable, for instance, if the free base is highly water-soluble, making extraction difficult. The principle is to convert the hydrochloride salt to a salt of a volatile acid with a volatile base, which can then be removed by sublimation during lyophilization.[7][11]

Causality Behind Experimental Choices

Ammonium hydroxide is a good choice as both ammonia and water are volatile. The resulting ammonium chloride can be sublimated under the high vacuum and low temperatures of a lyophilizer. It is important to use a slight excess of the volatile base to ensure complete conversion of the hydrochloride salt.

Experimental Protocol

-

Dissolution: Dissolve the O-ethyl-D-serine hydrochloride in deionized water.

-

Neutralization: Add a slight excess of a volatile base, such as ammonium hydroxide, to the solution.

-

Lyophilization: Freeze the solution and lyophilize it until all the water and volatile ammonium salts have sublimed, leaving the O-ethyl-D-serine free base as a solid. Repeatedly dissolving the sample in water and re-lyophilizing can help remove all traces of the volatile salt.[5]

Data Presentation

| Parameter | Value |

| Base | Volatile Base (e.g., Ammonium Hydroxide) |

| Key Equipment | Lyophilizer (Freeze-dryer) |

| Advantage | Suitable for highly water-soluble products |

| Disadvantage | Can be time-consuming |

Method 5: Use of Silver Salts

This method relies on the precipitation of the chloride ion as insoluble silver chloride (AgCl). It is a very effective but often expensive method due to the cost of silver salts.[12]

Causality Behind Experimental Choices

Silver(I) salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), are used because silver chloride is extremely insoluble in aqueous solutions, driving the reaction to completion. The choice between silver carbonate and silver oxide depends on the specific reaction conditions and the stability of the starting material.

Experimental Protocol

-

Reaction: Dissolve the O-ethyl-D-serine hydrochloride in water and add a stoichiometric amount of silver carbonate or silver oxide.

-

Stirring: Stir the suspension at room temperature. The reaction progress can be monitored by the disappearance of the starting material by TLC.

-

Filtration: Once the reaction is complete, filter the mixture to remove the precipitated silver chloride.

-

Isolation: The filtrate contains the O-ethyl-D-serine free base in an aqueous solution. The water can be removed by rotary evaporation or lyophilization to yield the final product.

Data Presentation

| Parameter | Value |

| Reagent | Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) |

| Byproduct | Silver Chloride (AgCl) |

| Advantage | High efficiency and clean reaction |

| Disadvantage | High cost of silver reagents |

Concluding Remarks

The selection of the optimal method for removing the hydrochloride salt from O-ethyl-D-serine is a crucial decision in the synthetic workflow. For large-scale preparations where cost is a significant factor, neutralization and extraction is often the method of choice. For applications requiring the highest purity, ion-exchange chromatography is recommended. The other methods described offer valuable alternatives for specific situations. It is always advisable to perform a small-scale trial to optimize the conditions before proceeding with a large-scale reaction.

References

-

ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Online discussion]. Available: [Link]

-

CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

-

Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223–226. Available: [Link]

-

ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? [Online discussion]. Available: [Link]

-

ResearchGate. (2020, December 12). How to remove residual ammonia from freeze-dried glycopeptide samples? [Online discussion]. Available: [Link]

- Google Patents. (1970). US3536593A - Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation.

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

- Google Patents. (1969). US3448152A - Amine recovery.

- Google Patents. (1999). WO1999030688A1 - Methods of lyophilizing solutions.

-

XMB 1.9.11. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

- Csapó, J., et al. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20.

- PubMed. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 211(1), 103-109.

-

Organic Syntheses. (n.d.). dl-SERINE. Retrieved from [Link]

- Csapó, J., et al. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.

-

Reddit. (2023, June 2). Any good tips for removing ammonium formate from purified products? [Online discussion]. Available: [Link]

- Google Patents. (2021). WO2021103454A1 - Desalination method using lyophilization principle.

- Google Patents. (1991). US5030750A - Process for preparing DL-serine and process for separation and purification of the same.

- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.

-

SGL Carbon. (n.d.). HCl recovery using azeotrope shifters. Retrieved from [Link]

-

Reddit. (2021, July 20). How to dry ammonium bicarbonate solution containing digested protein? [Online discussion]. Available: [Link]

- Berlinguet, L. (1953). THE SYNTHESIS OF D,L-SERINE BY SELECTIVE REDUCTION OF N-SUBSTITUTED AMINOMALONIC AND CYANOACETIC ESTERS. Canadian Journal of Chemistry, 31(11), 1119-1125.

Sources

- 1. researchgate.net [researchgate.net]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. journal.uni-mate.hu [journal.uni-mate.hu]

- 4. 193.16.218.141 [193.16.218.141]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. WO2021103454A1 - Desalination method using lyophilization principle - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO1999030688A1 - Methods of lyophilizing solutions - Google Patents [patents.google.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Incomplete Coupling of Sterically Hindered Ethoxy Amino Acids

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Incomplete Coupling in N-Ethoxy / N-Alkoxy Peptidomimetics

Executive Summary & Scope

The Challenge:

Coupling to N-ethoxy amino acids (and N-alkoxy analogs in general) represents one of the most significant challenges in solid-phase peptide synthesis (SPPS). The presence of the electronegative oxygen atom directly attached to the nitrogen (

-

Electronic Deactivation: The inductive effect of the oxygen atom significantly lowers the nucleophilicity of the amine (

-effect notwithstanding, the steric and electronic withdrawal dominates in amide bond formation). -

Steric Hindrance: The ethoxy group adds significant bulk around the nucleophilic center, creating a "protective umbrella" that blocks the approach of the activated carboxylate.

Scope of Guide: This guide addresses the synthesis of peptides where the incoming amino acid must couple to an N-ethoxy residue (the amine component). It assumes you are observing incomplete conversion, deletion sequences, or low yields.

Diagnostic Workflow

Before changing reagents, confirm the nature of the failure using this decision tree.

Figure 1: Diagnostic logic for identifying and resolving coupling failures with N-alkoxy substrates.

Technical Support Q&A

Category 1: Mechanism & Diagnostics

Q1: I am getting a negative Ninhydrin (Kaiser) test, but my mass spec shows the coupling failed. Why? A: You are experiencing a classic "False Negative." The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann’s purple. N-ethoxy amino acids are secondary amines with reduced nucleophilicity. They often fail to react with ninhydrin or produce a very faint, non-distinct color.

-

Correction: Use the Chloranil Test (specifically for secondary amines) or the p-Anisaldehyde Test . However, the most reliable method for N-alkoxy residues is a micro-cleavage : cleave 2-3 mg of resin and analyze via HPLC/MS. Do not trust colorimetric tests alone for this step.

Q2: Why is the coupling so much harder than with N-Methyl amino acids?

A: While N-Methyl amino acids are hindered, the methyl group is an electron donor (slightly activating). In contrast, the ethoxy group (

Category 2: Reagent Selection

Q3: I am using HBTU/DIPEA. Should I switch to HATU? A: Yes, immediately. HBTU is insufficient for N-ethoxy couplings.

-

Why: HBTU generates an OBt ester.[1] For sterically hindered couplings, you need the HOAt effect (found in HATU). The nitrogen atom in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation) via hydrogen bonding to the incoming amine, effectively positioning it for attack.

-

Recommendation: Switch to HATU (0.95 eq) / HOAt (0.95 eq) / Collidine (or DIPEA).

Q4: HATU failed. What is the "Nuclear Option"? A: If HATU fails, you have two escalation paths:

-

PyAOP: This is the phosphonium equivalent of HATU. Phosphonium salts often drive reactions further than uronium salts because they do not react with the amine to form guanidinium byproducts (a risk with HATU if the coupling is slow).

-

Acid Fluorides: This is often the most successful method for extremely hindered systems (e.g., coupling Aib to N-ethoxy-Gly).

-

Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

-

Mechanism: This generates an amino acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters.

-

Category 3: Reaction Conditions

Q5: Can I use microwave irradiation? A: Yes, microwave irradiation is highly recommended and often necessary.

-

Protocol: 75°C for 10–20 minutes.

-

Caution: N-alkoxy peptides can be sensitive to side reactions (like N-O bond cleavage or elimination) at very high temperatures (>90°C). Keep it at 75°C.

-

Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP is a better solvent for preventing aggregation, which is common in difficult sequences.

Q6: What about double coupling? A: Double coupling is mandatory.

-

Coupling 1: HATU/HOAt/DIPEA in NMP (1 hour, or 10 min MW).

-

Coupling 2: PyAOP/HOAt/Collidine in NMP (1 hour, or 10 min MW).

-

Note: Using a different activation chemistry for the second coupling (e.g., Uronium then Phosphonium) is a proven strategy to overcome specific kinetic traps.

Optimized Experimental Protocol

Use this protocol for coupling Amino Acid X to a resin-bound N-Ethoxy Amino Acid .

Reagents:

-

Activator: HATU (0.5 M in DMF)

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA (2 M in NMP)

-

Solvent: Anhydrous NMP (preferred) or DMF.

Step-by-Step Procedure:

| Step | Action | Critical Parameter |

| 1. Swelling | Swell resin in NMP for 20 mins. | Ensures accessibility of sites. |

| 2. Activation | Dissolve Incoming AA (5 eq) and HATU (4.9 eq) in minimal NMP. Add Collidine (10 eq) . | Do not pre-activate for >2 mins to avoid racemization. |

| 3. Addition | Add activated solution to the resin-bound N-ethoxy peptide. | Concentration should be high (0.2–0.3 M). |

| 4. Reaction | Microwave: 75°C, 25 Watts, 15 mins.Manual: 50°C water bath, 2 hours. | Agitate continuously. |

| 5. Wash | Drain and wash with NMP (3x). | Remove excess reagents. |

| 6.[1][2][3][4] Re-Couple | Repeat Steps 2-4 using PyAOP or TFFH instead of HATU. | Change chemistry to drive completion. |

| 7. Capping | Cap unreacted amines with Acetic Anhydride/Pyridine. | Prevents deletion sequences. |

Data Analysis: Comparison of Coupling Reagents

Typical yields for coupling Fmoc-Ala-OH to H-N(OEt)-Gly-Resin:

| Reagent System | Conditions | Typical Yield | Notes |

| HBTU / DIPEA | RT, 2h | < 20% | Not Recommended. Sterically inadequate. |

| HATU / HOAt | RT, 2h | 60-70% | Good, but often incomplete. |

| HATU / HOAt | MW (75°C) | > 95% | Standard Protocol. |

| TFFH (Acid Fluoride) | MW (75°C) | > 98% | Use for "Impossible" couplings (e.g., Val/Ile). |

References

-

Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Methods for the Formation of the Amide Bond. In Methods in Enzymology.

- Context: Foundational text on HATU/HO

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society.[2]

- Context: Establishes the superiority of Aza-derivatives (HO

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.

- Context: Validates the use of Acid Fluorides (TFFH) for extremely hindered amino acids (Aib), applicable to N-alkoxy sterics.

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

- Context: Introduction of Phosphonium salts (PyBOP/PyAOP)

-

BenchChem Technical Support. (2025). Peptide Synthesis with Sterically Hindered Amino Acids.

- Context: Modern troubleshooting protocols for aggreg

-